molecular formula C7H18Cl2N2O B3107211 (3S,4S)-4-(dimethylamino)piperidin-3-ol;dihydrochloride CAS No. 1609406-33-8

(3S,4S)-4-(dimethylamino)piperidin-3-ol;dihydrochloride

Cat. No. B3107211
CAS RN: 1609406-33-8
M. Wt: 217.13
InChI Key: YAVPQJIVCCOTKW-JFYKYWLVSA-N
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Description

(3S,4S)-4-(dimethylamino)piperidin-3-ol;dihydrochloride, commonly known as DMPO, is a chemical compound used in scientific research for its ability to scavenge free radicals. It was first synthesized in the 1970s and has since been used in various fields of study, including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Synthesis of New Analogs and Derivatives

One application involves the synthesis of new analogues of diphenylpyraline . Researchers have converted 4-dimethylamino-5,6-dihydropyridine-2(1H)-thiones to isomeric piperidin-4-ols, which were then separated and N-methylated to produce 2-substituted 1-methylpiperidin-4-ols. These compounds were further processed to yield analogues of diphenylpyraline, which were evaluated for their antimycobacterial activity. This process demonstrates the compound's role in developing new chemical entities with potential therapeutic applications (Weis, Kungl, & Seebacher, 2003).

Cytotoxic Activity Against Tumor Cell Lines

Another significant application is in the synthesis of compounds with cytotoxic activity against human tumor cell lines. A series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes synthesized from 3-(dimethylamino)phenol demonstrated significant cytotoxic activities, showcasing the potential of derivatives of this compound in cancer research (Vosooghi et al., 2010).

Spectroscopic Properties Study

The compound has also been used in studies focusing on cross-conjugated ω,ω′-bis(dimethylamino) ketones and dinitriles containing a cycloalkane or piperidine fragment. These studies explored the synthesis and spectroscopic properties of the compounds, highlighting the versatility of the compound in developing materials with unique optical properties (Krasnaya et al., 2009).

Development of Orthogonally Protected Amino Acid Analogs

Moreover, it has been utilized in the preparation of orthogonally protected Cα,Cα‐disubstituted amino acid analogs of lysine , showcasing its utility in the synthesis of complex molecules for biochemical and pharmaceutical research (Hammarström et al., 2005).

Reversible Hydrogen Storage

In the field of energy, substituted piperidines, including those derived from the compound , have been compared for their usability as reversible organic hydrogen storage mediums. This research is crucial for developing sustainable energy solutions, particularly for hydrogen-powered fuel cells (Cui et al., 2008).

Mechanism of Action

Target of Action

For instance, a related compound, trans-4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide, has been shown to interact with cyclopentanocucurbit6uril (CyP6Q6) .

Mode of Action

, generating strong fluorescence. This suggests that trans-4-(Dimethylamino)-3-piperidinol dihydrochloride might also interact with its targets in a similar manner, leading to changes in the target’s function or structure.

Biochemical Pathways

For example, a study on the synthesis of trans-4-hydroxyproline showed increased metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle .

Result of Action

Related compounds have been shown to produce strong fluorescence when interacting with their targets , suggesting that this compound might also have similar effects.

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can significantly affect the action of similar compounds .

properties

IUPAC Name

(3S,4S)-4-(dimethylamino)piperidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-9(2)6-3-4-8-5-7(6)10;;/h6-8,10H,3-5H2,1-2H3;2*1H/t6-,7-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVPQJIVCCOTKW-JFYKYWLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCNCC1O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCNC[C@@H]1O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S)-4-(dimethylamino)piperidin-3-ol;dihydrochloride
Reactant of Route 2
(3S,4S)-4-(dimethylamino)piperidin-3-ol;dihydrochloride
Reactant of Route 3
(3S,4S)-4-(dimethylamino)piperidin-3-ol;dihydrochloride
Reactant of Route 4
(3S,4S)-4-(dimethylamino)piperidin-3-ol;dihydrochloride
Reactant of Route 5
(3S,4S)-4-(dimethylamino)piperidin-3-ol;dihydrochloride
Reactant of Route 6
(3S,4S)-4-(dimethylamino)piperidin-3-ol;dihydrochloride

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